molecular formula C16H21NO3S B12187491 [(4-Butoxynaphthyl)sulfonyl]dimethylamine

[(4-Butoxynaphthyl)sulfonyl]dimethylamine

Cat. No.: B12187491
M. Wt: 307.4 g/mol
InChI Key: SBNWKYGXNGQFOR-UHFFFAOYSA-N
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Description

[(4-Butoxynaphthyl)sulfonyl]dimethylamine is an organic compound that features a naphthalene ring substituted with a butoxy group and a sulfonyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxynaphthyl)sulfonyl]dimethylamine typically involves the following steps:

    Naphthalene Derivatization: The naphthalene ring is first functionalized with a butoxy group through an etherification reaction.

    Sulfonylation: The butoxynaphthalene derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Amination: Finally, the sulfonylated intermediate is reacted with dimethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxynaphthyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dimethylamine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines or alkylated products.

Scientific Research Applications

[(4-Butoxynaphthyl)sulfonyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Butoxynaphthyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the dimethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

[(4-Butoxynaphthyl)sulfonyl]dimethylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Butoxynaphthyl)sulfonyl]-3-pyridylamine: Similar structure but with a pyridyl group instead of dimethylamine.

    Sulfonamides: Compounds containing the sulfonamide functional group, which have different reactivity and applications.

    Sulfonimidates: Sulfur(VI) compounds with different substituents and applications in organic synthesis.

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

4-butoxy-N,N-dimethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C16H21NO3S/c1-4-5-12-20-15-10-11-16(21(18,19)17(2)3)14-9-7-6-8-13(14)15/h6-11H,4-5,12H2,1-3H3

InChI Key

SBNWKYGXNGQFOR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C

Origin of Product

United States

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